
(1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, often referred to as ODI, is a naturally occurring compound found in various plant species. ODI is a carboxylic acid that has been studied extensively due to its potential applications in medicine and biochemistry. ODI has been found to possess a number of pharmacological and physiological effects, which have been the focus of much research. In
Wissenschaftliche Forschungsanwendungen
ODI has a wide range of applications in scientific research. ODI has been used in the study of various biological processes, such as enzyme inhibition, signal transduction, and gene expression. ODI has also been studied for its potential use in the treatment of cancer and other diseases. ODI has also been used in the study of the pharmacology of various drugs, as well as in the study of drug metabolism.
Wirkmechanismus
The exact mechanism of action of ODI is not yet fully understood. However, it is known that ODI binds to a variety of proteins, including enzymes, receptors, and transporters. This binding is thought to modulate the activity of these proteins, leading to changes in cellular function. ODI is also known to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase.
Biochemical and Physiological Effects
ODI has been found to possess a number of biochemical and physiological effects. ODI has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. ODI has also been found to possess anti-microbial and anti-viral properties. ODI has also been found to possess neuroprotective and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
ODI has several advantages for laboratory experiments. ODI is a relatively stable compound that is easy to synthesize and store. ODI is also soluble in a variety of solvents, making it easy to use in a variety of experiments. However, ODI is also known to be toxic in high concentrations, and can be difficult to obtain in large quantities.
Zukünftige Richtungen
The potential applications of ODI are vast, and there are many future directions for research. ODI could be further studied for its potential use in the treatment of various diseases and disorders. ODI could also be studied for its potential use in the development of new drugs and drug delivery systems. ODI could also be studied for its potential use in the development of new materials and technologies. Additionally, ODI could be studied for its potential use in the study of various biological processes, such as signal transduction, gene expression, and enzyme inhibition.
Synthesemethoden
The synthesis of ODI is a complex process that involves the use of a variety of chemical reagents. The most common method of synthesizing ODI is through the reaction of 1-indanone with hydrochloric acid. This reaction produces a mixture of ODI and 1-indanone hydrochloride, which can be separated by column chromatography. Another method of synthesizing ODI involves the use of an enzymatic reaction, which requires the use of an enzyme called indanone oxidase. This enzyme catalyzes the oxidation of 1-indanone to ODI.
Eigenschaften
IUPAC Name |
(1S)-3-oxo-1,2-dihydroindene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8H,5H2,(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLJFMRZKCSTQD-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2C1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


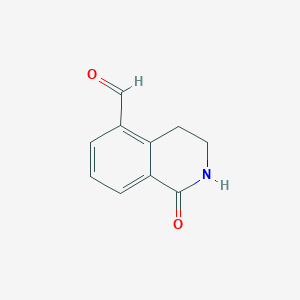



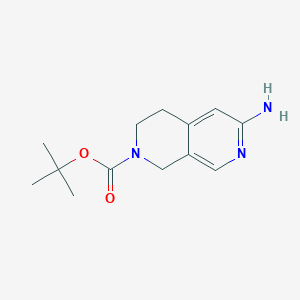
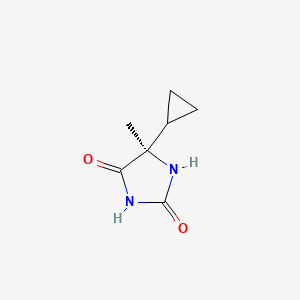
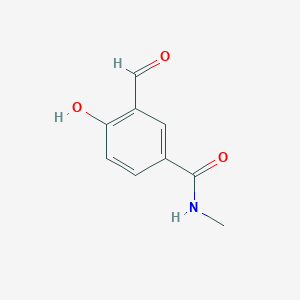
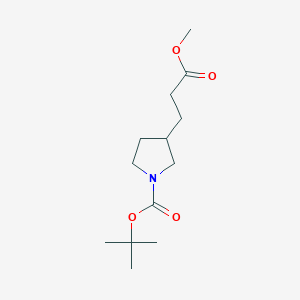
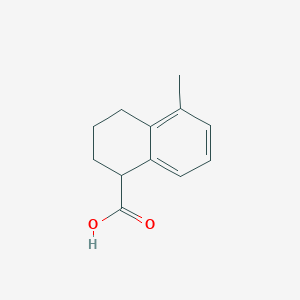
![5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid](/img/structure/B6617126.png)
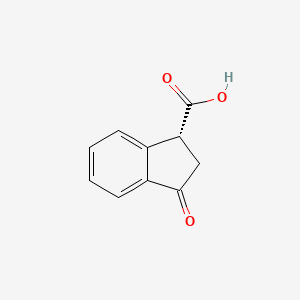
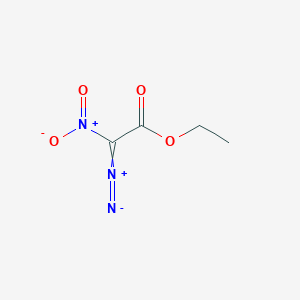
![3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B6617141.png)